molecular formula C15H26N2O2S B5790754 1-(2-adamantyl)-4-(methylsulfonyl)piperazine

1-(2-adamantyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5790754
M. Wt: 298.4 g/mol
InChI Key: ZDHBFBNOTDGAHU-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with an adamantyl group and a methylsulfonyl group The adamantyl group is a bulky, rigid structure derived from adamantane, a tricyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Formation of 2-adamantyl bromide: This is achieved by brominating adamantane using bromine in the presence of a catalyst such as iron.

    Nucleophilic substitution: The 2-adamantyl bromide is then reacted with piperazine to form 1-(2-adamantyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(2-adamantyl)piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantyl alcohols or ketones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Adamantyl alcohols or ketones.

    Reduction: Adamantyl sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Adamantyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bulky substituents on biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The bulky adamantyl group can influence the binding affinity and specificity of the compound, while the sulfonyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Adamantyl)piperazine: Lacks the methylsulfonyl group, making it less polar.

    4-(Methylsulfonyl)piperazine: Lacks the adamantyl group, making it less bulky.

    1-(2-Adamantyl)-4-(methylthio)piperazine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness: 1-(2-Adamantyl)-4-(methylsulfonyl)piperazine is unique due to the combination of the bulky adamantyl group and the polar methylsulfonyl group. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-adamantyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBFBNOTDGAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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